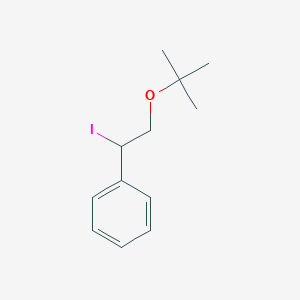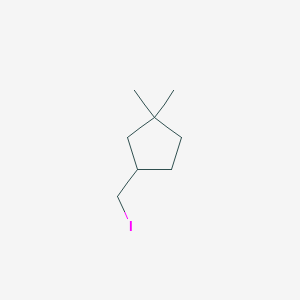stannane CAS No. 110655-72-6](/img/structure/B14310872.png)
[(4-Chlorobenzoyl)oxy](tricyclohexyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorobenzoyl)oxystannane, also known as (4-chlorobenzoate)tricyclohexylstannane, is a chemical compound that combines an organic benzoyl group with an organotin moiety. Let’s break down its components:
Benzoyl Group (C₆H₅CO-): The benzoyl group consists of a phenyl ring (C₆H₅) attached to a carbonyl group (C=O). It imparts aromatic and acidic properties to the compound.
Tricyclohexylstannane (Sn(C₆H₁₁)₃): This organotin compound features three cyclohexyl groups bonded to a central tin atom. It serves as the stannane component.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of (4-Chlorobenzoyl)oxystannane involves the reaction between 4-chlorobenzoic acid and tricyclohexyltin chloride. The reaction proceeds as follows:
4-Chlorobenzoic acid+Tricyclohexyltin chloride→(4-Chlorobenzoyl)oxy(tricyclohexyl)stannane
Reaction Conditions::- Solvent: Typically, an organic solvent like dichloromethane or toluene is used.
- Temperature: The reaction occurs at room temperature or under mild heating.
- Catalyst: No specific catalyst is required.
Industrial Production:: Industrial-scale production methods involve scaling up the laboratory synthesis. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: (4-Chlorobenzoyl)oxystannane can undergo hydrolysis in aqueous or alcoholic solutions, yielding 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles (e.g., amines, alcohols).
- Hydrolysis: Water or alcoholic solutions (e.g., methanol, ethanol).
- Substitution: Nucleophiles (e.g., amines, alcohols).
- Hydrolysis: 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
- Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Organotin Chemistry: (4-Chlorobenzoyl)oxystannane contributes to the study of organotin compounds, which find applications in catalysis, materials science, and biochemistry.
Biological Research: Researchers explore its interactions with biological systems, including potential antitumor or antimicrobial effects.
Wirkmechanismus
- The exact mechanism remains an active area of research. It likely involves interactions with cellular components, affecting gene expression or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other organotin derivatives, such as tricyclohexyltin chloride and tricyclohexyltin hydride.
Eigenschaften
CAS-Nummer |
110655-72-6 |
|---|---|
Molekularformel |
C25H37ClO2Sn |
Molekulargewicht |
523.7 g/mol |
IUPAC-Name |
tricyclohexylstannyl 4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
JORKMSSOAWZTJJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



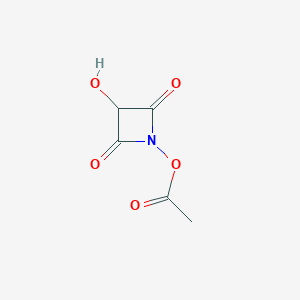
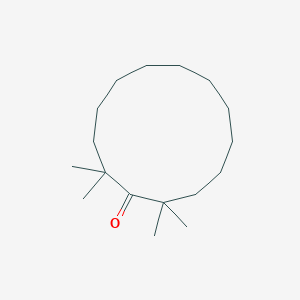

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
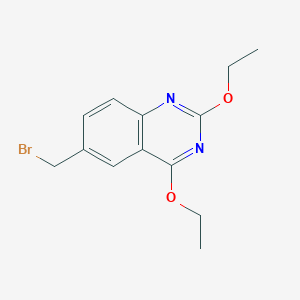
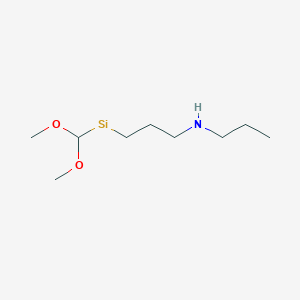
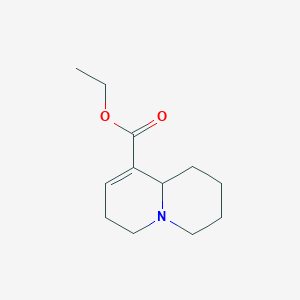
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
